2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide
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Description
The compound “2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide” is a complex organic molecule that contains several functional groups. It has a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. The tetrazole ring is attached to a phenyl ring via a sulfur atom (thio). This phenyl ring is substituted with a fluorine atom at the 4-position. The tetrazole ring is also attached to an acetamide group, which in turn is attached to another phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (the tetrazole ring). The presence of the fluorine atom could introduce interesting electronic effects, as fluorine is highly electronegative .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity and hence its solubility in different solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5OS/c16-11-6-8-13(9-7-11)21-15(18-19-20-21)23-10-14(22)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALWLULIYAYJRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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